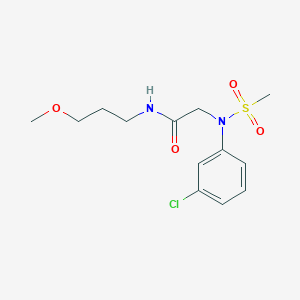![molecular formula C13H19INO4P B4890270 diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate, also known as IMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMP is a phosphonate ester derivative of the N-methylated amino acid, glycine, and is a member of the class of compounds known as phosphonate esters.
Mécanisme D'action
The mechanism of action of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is not fully understood. However, it is believed that diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has also been found to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is its broad-spectrum activity against various diseases and conditions. However, one of the limitations of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is its poor solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate. One area of research is the development of new drugs based on the structure of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate. Another area of research is the investigation of the mechanism of action of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate and its potential targets in the body. Additionally, there is a need for further studies to determine the safety and efficacy of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate in humans.
Méthodes De Synthèse
The synthesis of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate involves the reaction of diethyl phosphite with N-methyl glycine methyl ester to form diethyl {[(methylamino)methyl]phosphonate}. This intermediate is then reacted with 4-iodobenzoyl chloride to produce diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate.
Applications De Recherche Scientifique
Diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has been found to exhibit potent anti-inflammatory, antiviral, and anticancer activities.
Propriétés
IUPAC Name |
N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19INO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-6-8-12(14)9-7-11/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDBIIJJLDXNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)C(=O)C1=CC=C(C=C1)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19INO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)


![methyl N-{4,6-bis[(2-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4890205.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)
![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B4890230.png)

![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)